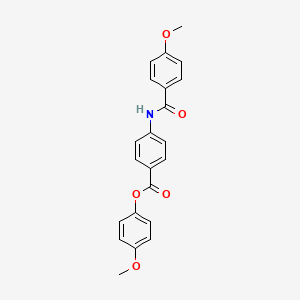![molecular formula C15H14O B14403085 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one CAS No. 88522-11-6](/img/structure/B14403085.png)
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is a compound that belongs to the bicyclo[3.3.1]nonane family. This structural motif is significant in many natural compounds and has garnered interest in medicinal chemistry due to its unique properties . The compound features a bicyclic structure with a phenyl group attached, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one typically involves an aldol condensation reaction. The process begins with cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor . The reaction involves two main steps:
Formation of Vinyl Ketone: Mannich salt is converted to vinyl ketone by the action of alkali.
Michael Reaction and Intramolecular Aldol Condensation: The vinyl ketone undergoes a Michael reaction with ethyl acetoacetate, followed by intramolecular aldol condensation, hydrolysis of the ester group, and subsequent decarboxylation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: Another member of the bicyclo[3.3.1]nonane family with similar structural features.
4,6-Diarylbicyclo[3.3.1]nona-3,6-dien-2-ones: These compounds have additional aryl groups, providing different chemical properties and reactivity.
Uniqueness
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
88522-11-6 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
6-phenylbicyclo[3.3.1]nona-3,6-dien-2-one |
InChI |
InChI=1S/C15H14O/c16-15-9-7-12-10-13(15)6-8-14(12)11-4-2-1-3-5-11/h1-5,7-9,12-13H,6,10H2 |
Clave InChI |
CNVYVKMTUCXTOZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2CC1C(=O)C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
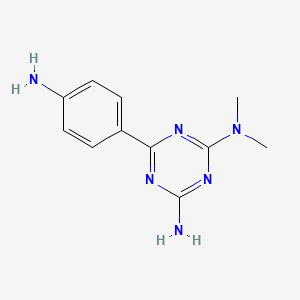
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
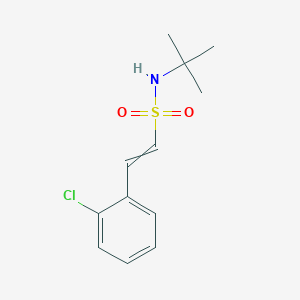
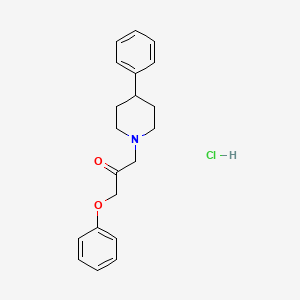

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
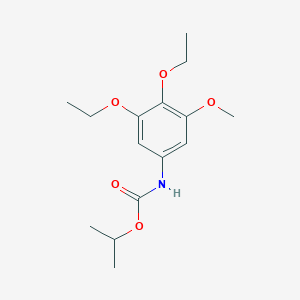
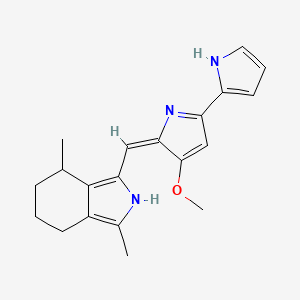
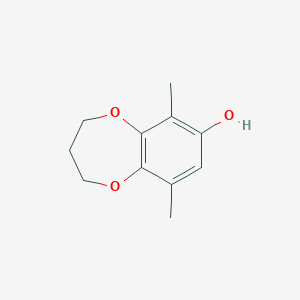
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
